N,4,5-trimethyl-2-(2-phenylacetamido)thiophene-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “N,4,5-trimethyl-2-(2-phenylacetamido)thiophene-3-carboxamide” are not provided in the sources retrieved.Scientific Research Applications
Synthesis and Anticancer Activity
Thiophene derivatives, including structures related to N,4,5-trimethyl-2-(2-phenylacetamido)thiophene-3-carboxamide, have been explored for their anticancer potential. For example, new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives were synthesized and tested for in vitro cytotoxicity, showing good inhibitory activity against four cell lines, particularly those containing thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).
Antimicrobial Evaluation
N-(Thiophen-2-ylmethyl)thiophene-2-carboxamide was synthesized and characterized, showing effective antibacterial activity against various microorganisms. This study highlights the antimicrobial potential of thiophene derivatives in combating bacterial infections (Cakmak et al., 2022).
Synthetic Methodologies
Thiophene-based compounds, including this compound, are of interest in synthetic chemistry for their utility in creating novel compounds with potential biological activities. Various synthetic approaches have been developed to create thiophene derivatives, showcasing the versatility of thiophene as a core structure for the development of new pharmacologically active compounds (El-Meligie et al., 2020).
Mechanism of Action
Target of Action
N,4,5-Trimethyl-2-(2-phenylacetamido)thiophene-3-carboxamide is a synthetic thiophene derivative . Thiophene and its derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . .
Mode of Action
Thiophene derivatives are known to exhibit a wide range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiophene derivatives are known to exhibit a wide range of therapeutic properties .
Properties
IUPAC Name |
N,4,5-trimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-10-11(2)21-16(14(10)15(20)17-3)18-13(19)9-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQLVLWLQJWPJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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